Purity Specification Benchmark for Reproducible Dose-Response Studies
The commercial specification for 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid is ≥95% purity, as verified by multiple reputable suppliers . This baseline purity is essential for minimizing off-target effects in quantitative bioassays. While highly optimized, clinical-stage sulfamoyl benzoate derivatives (e.g., Radioprotectin-1) may be available at >98% purity for in vivo studies, the 95% threshold for this research-grade compound aligns with the standard required for reproducible in vitro SAR exploration and high-throughput screening campaigns.
| Evidence Dimension | Minimum Purity (HPLC/GC) |
|---|---|
| Target Compound Data | ≥95% |
| Comparator Or Baseline | Radioprotectin-1 (LPA₂ agonist): >98% purity |
| Quantified Difference | ≥3 percentage points lower purity |
| Conditions | Commercial Certificate of Analysis (CoA) specifications |
Why This Matters
Procurement of this specific CAS number ensures a consistent, analytically verified 95% purity, which is the industry standard for early-stage discovery biology and eliminates the variable impurity profiles associated with custom-synthesized or unbranded generic sulfamoyl benzoates.
